molecular formula C19H24N2O2 B13951611 N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide

N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide

Cat. No.: B13951611
M. Wt: 312.4 g/mol
InChI Key: KOMNMNGUWFYBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, a piperidine ring, and a propionamide moiety. Its structural complexity and functional groups make it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide typically involves the reaction of 6-methoxy-2-naphthylamine with piperidine and propionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general procedure involves:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propionamide moiety can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It has shown significant activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been explored as a potential drug candidate for the treatment of inflammatory diseases and bacterial infections .

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile chemical properties make it valuable for the production of various industrial products.

Mechanism of Action

The mechanism of action of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. Additionally, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide stands out due to its combination of a methoxy-naphthalene core with a piperidine ring and a propionamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-(6-methoxynaphthalen-2-yl)-N-piperidin-4-ylpropanamide

InChI

InChI=1S/C19H24N2O2/c1-3-19(22)21(16-8-10-20-11-9-16)17-6-4-15-13-18(23-2)7-5-14(15)12-17/h4-7,12-13,16,20H,3,8-11H2,1-2H3

InChI Key

KOMNMNGUWFYBPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCNCC1)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.